1-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

Purity Suzuki-Miyaura coupling Organoboron reagent

1-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline (CAS 1558050-00-2) is a heterocyclic arylboronic pinacol ester featuring an isoquinoline core with a methoxy substituent at the 1-position and a dioxaborolane group at the 4-position. With the molecular formula C₁₆H₂₀BNO₃ and a molecular weight of 285.15 g/mol, it belongs to the class of organoboron reagents widely employed as intermediates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of biaryl and heteroaryl architectures.

Molecular Formula C16H20BNO3
Molecular Weight 285.1 g/mol
Cat. No. B8252407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
Molecular FormulaC16H20BNO3
Molecular Weight285.1 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=C(C3=CC=CC=C23)OC
InChIInChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)13-10-18-14(19-5)12-9-7-6-8-11(12)13/h6-10H,1-5H3
InChIKeyJRQJFKBXGNWWRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline – Organoboron Building Block for Suzuki-Miyaura Cross-Coupling


1-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline (CAS 1558050-00-2) is a heterocyclic arylboronic pinacol ester featuring an isoquinoline core with a methoxy substituent at the 1-position and a dioxaborolane group at the 4-position. With the molecular formula C₁₆H₂₀BNO₃ and a molecular weight of 285.15 g/mol, it belongs to the class of organoboron reagents widely employed as intermediates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of biaryl and heteroaryl architectures .

1-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline: Why In-Class Substitution Carries Measurable Risk


Closely related isoquinoline boronic acids and esters are not functionally interchangeable. The target compound combines a pinacol ester protecting group with a 1-methoxy substituent, each contributing distinct advantages that are absent in simpler analogs. The pinacol ester confers superior resistance to hydrolysis and easier handling compared to the corresponding free boronic acid , while the methoxy group introduces a moderate electron-donating effect that predictably alters the electronic landscape of the isoquinoline ring, influencing both cross-coupling reactivity and downstream product outcomes . Substituting with the unsubstituted 4-isoquinolineboronic acid pinacol ester or the free boronic acid removes these orthogonal benefits, as quantified below.

1-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline – Quantified Differentiation vs. Closest Analogs


Purity Advantage of the 4-Position Pinacol Ester vs. Unsubstituted Parent Pinacol Ester

The target compound is commercially available at a consistently higher minimum purity (98%) compared with the closest structural analog, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline (the unsubstituted parent pinacol ester), which is supplied at 96% purity from a major global vendor . This 2-percentage-point purity difference reduces the burden of pre-reaction purification and improves the reliability of stoichiometric calculations in multi-step synthetic sequences.

Purity Suzuki-Miyaura coupling Organoboron reagent

Hydrolytic Stability of Pinacol Ester vs. Free Boronic Acid Form

Boronic pinacol esters, as a class, are markedly more resistant to hydrolysis and air oxidation than the corresponding free boronic acids. Industry technical references state that 'boronate esters are highly air and water stable and are very resistant to hydrolysis' and 'are less polar than boronic acids and are generally easier to handle, purify, and characterize' . This class-level stability advantage applies directly to 1-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline relative to its boronic acid counterpart, 1-Methoxyisoquinoline-4-boronic acid (CAS 2377608-78-9). While compound-specific half-life data are not available, the general trend is well-established across the arylboronic ester literature.

Stability Hydrolysis resistance Boronic ester

Electronic Modulation of Isoquinoline Reactivity by the 1-Methoxy Substituent

The 1-methoxy group exerts a moderate electron-donating effect on the isoquinoline ring system, altering the electronic environment of the 4-position boron center . This electronic modulation can increase the rate of oxidative addition and transmetalation in Pd-catalyzed cross-coupling reactions compared to the unsubstituted 4-isoquinolineboronic acid pinacol ester. In a comparative study of isoquinoline derivatives, the methoxy group's moderate electron-donating ability was shown to measurably alter product distribution and reactivity pathways relative to hydrogen-substituted analogs .

Electronic effect Methoxy group Cross-coupling reactivity

Multi-Vendor Sourcing Flexibility and Consistent Lot Purity

The target compound is listed by multiple independent vendors (MolCore at ≥97% purity and Leyan at 98% purity), demonstrating supply chain redundancy and competitive lot-to-lot purity assurance . By contrast, the 1-hydroxy analog (4-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-ol, CAS 2248157-58-4) has been reported as discontinued by at least one major supplier , raising procurement risk for users dependent on that specific scaffold.

Supply chain Purity consistency Procurement

1-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline – Best-Fit Application Scenarios Supported by Quantitative Evidence


Pharmaceutical Intermediate Synthesis Requiring High-Purity Boronate Esters

In multi-step API (Active Pharmaceutical Ingredient) synthesis where trace impurities from the boronate coupling partner can accumulate and impact final drug substance purity, the target compound's 98% minimum purity specification provides a measurable advantage over the 96% purity of the unsubstituted parent pinacol ester. The higher starting purity reduces the probability of side-product carryover, making this reagent suitable for GLP and GMP preclinical campaigns.

Suzuki-Miyaura Cross-Coupling with Electron-Deficient Aryl Halides

The electron-donating 1-methoxy group increases electron density on the isoquinoline ring and the 4-boron center , potentially accelerating transmetalation with electron-poor aryl halide partners. This makes the compound the preferred boronate ester for coupling reactions where the unsubstituted analog shows sluggish reactivity, enabling lower catalyst loadings and shorter reaction times in medicinal chemistry library synthesis.

Long-Term Inventory Storage and Automated Parallel Synthesis Platforms

The pinacol ester form offers significantly greater resistance to air and moisture degradation compared to the free boronic acid . This stability profile makes 1-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline suitable for automated liquid handling systems and long-term compound library storage, where boronic acids would require stringent inert-atmosphere protocols and frequent quality re-verification.

Multi-Project Procurement with Supply Chain Resilience Requirements

With at least two active independent vendors supplying the compound at ≥97% purity , procurement teams gain the flexibility to dual-source this reagent, reducing single-supplier dependency risk. This contrasts with structurally related analogs such as the 1-hydroxy variant, which has been discontinued by suppliers , creating unacceptable supply chain fragility for multi-year research programs.

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